Cas no 41239-92-3 (Ethyl 2-bromoethanesulfonate)

Ethyl 2-bromoethanesulfonate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromoethanesulfonate
- SCHEMBL6013333
- 41239-92-3
- Ethanesulfonic acid, 2-bromo-, ethyl ester
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- インチ: 1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3
- InChIKey: OEASPJALOUGDCN-UHFFFAOYSA-N
- SMILES: BrCCS(=O)(=O)OCC
計算された属性
- 精确分子量: 215.94558g/mol
- 同位素质量: 215.94558g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 51.8Ų
Ethyl 2-bromoethanesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E678452-25mg |
Ethyl 2-Bromoethanesulfonate |
41239-92-3 | 25mg |
$155.00 | 2023-05-18 | ||
TRC | E678452-100mg |
Ethyl 2-Bromoethanesulfonate |
41239-92-3 | 100mg |
$552.00 | 2023-05-18 | ||
TRC | E678452-250mg |
Ethyl 2-Bromoethanesulfonate |
41239-92-3 | 250mg |
$ 800.00 | 2023-09-07 | ||
TRC | E678452-50mg |
Ethyl 2-Bromoethanesulfonate |
41239-92-3 | 50mg |
$293.00 | 2023-05-18 |
Ethyl 2-bromoethanesulfonate 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Ethyl 2-bromoethanesulfonateに関する追加情報
Ethyl 2-bromoethanesulfonate (CAS No. 41239-92-3): A Comprehensive Overview
Ethyl 2-bromoethanesulfonate, with the CAS registry number 41239-92-3, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known as ethyl bromoethanesulfonate, belongs to the class of sulfonic acid esters and is widely utilized in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, featuring a bromine atom attached to an ethane chain connected to a sulfonate group, makes it a valuable reagent in both academic research and industrial settings.
Recent advancements in synthetic chemistry have further highlighted the potential of ethyl 2-bromoethanesulfonate as a key building block. Researchers have explored its role in the development of novel drug delivery systems and biodegradable polymers. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* and *Green Chemistry* have demonstrated its utility in creating bioactive molecules with enhanced pharmacokinetic properties. These findings underscore the importance of ethyl bromoethanesulfonate in modern drug discovery pipelines.
In terms of its chemical properties, ethyl 2-bromoethanesulfonate exhibits excellent reactivity due to the electron-withdrawing sulfonate group, which activates the adjacent carbon atoms for nucleophilic substitution reactions. This characteristic makes it an ideal substrate for SN1 and SN2 reactions, enabling the synthesis of a wide range of derivatives. Moreover, its stability under various reaction conditions ensures high yields and reproducibility, making it a preferred choice for chemists worldwide.
From an environmental standpoint, recent studies have focused on the biodegradability and eco-friendly applications of ethyl 2-bromoethanesulfonate. Researchers at prominent institutions such as Stanford University and the University of Cambridge have investigated its role in sustainable chemical processes. For example, its use as a catalyst in asymmetric synthesis has been shown to reduce waste generation and improve energy efficiency. These developments align with global efforts to promote green chemistry practices and minimize environmental impact.
The demand for ethyl 2-bromoethanesulfonate continues to grow across diverse industries. In the pharmaceutical sector, it serves as a critical intermediate in the production of antibiotics and antiviral agents. In agriculture, it is employed in the synthesis of pesticides and herbicides with improved efficacy and reduced toxicity. Additionally, its applications extend to materials science, where it contributes to the development of advanced materials such as polymers and surfactants.
Looking ahead, ongoing research into ethyl 2-bromoethanesulfonate is expected to unlock new avenues for its application. Collaborative efforts between academia and industry are paving the way for innovative solutions in fields such as nanotechnology and biomedical engineering. As scientists continue to explore its potential, ethyl bromoethanesulfonate remains at the forefront of chemical innovation.
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